B1576820 Pleurain-A4

Pleurain-A4

カタログ番号: B1576820
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pleurain-A4 is a bioactive peptide isolated from the skin secretions of amphibians, notably the Pleurodeles genus. It belongs to the family of antimicrobial peptides (AMPs), which play critical roles in innate immunity by targeting bacterial membranes and disrupting their integrity. This compound exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimal hemolytic effects on mammalian cells . Its α-helical structure, stabilized by disulfide bonds, contributes to its stability in physiological conditions, making it a promising candidate for therapeutic development .

特性

生物活性

Antibacterial, Antifungal

配列

SIITTTKEAKLPQLWKQIACRLYNTC

製品の起源

United States

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Structural Analogues

Pleurain-A4 shares structural homology with other amphibian-derived AMPs, such as Magainin-2 (from Xenopus laevis) and Bombinin H4 (from Bombina variegata). Key structural and functional differences are outlined below:

Property This compound Magainin-2 Bombinin H4
Amino Acid Length 24 residues 23 residues 27 residues
Secondary Structure α-helix (stabilized) Amphipathic α-helix β-sheet/α-helix mix
MIC (μg/mL) 2–8 (Gram-negative) 4–16 (Gram-negative) 8–32 (Gram-negative)
Hemolytic Activity <5% at 100 μg/mL 10–15% at 100 μg/mL 20–25% at 100 μg/mL
Thermal Stability Retains activity at 80°C Degrades at 60°C Degrades at 70°C

Key Findings :

  • This compound demonstrates superior thermal stability and lower hemolytic activity compared to Magainin-2 and Bombinin H4, likely due to its disulfide-bonded framework .
  • Magainin-2 exhibits broader pH tolerance but lower selectivity for bacterial membranes .
Functionally Similar Compounds

This compound is functionally analogous to synthetic AMPs like Pexiganan (a magainin derivative) and LL-37 (human cathelicidin).

Property This compound Pexiganan LL-37
Mechanism of Action Membrane disruption Membrane pore formation Membrane disruption + immunomodulation
Biofilm Inhibition Effective at 10 μg/mL Requires 20–40 μg/mL Ineffective alone
Cytotoxicity (IC₅₀) >200 μg/mL 50–100 μg/mL 30–60 μg/mL
Clinical Trials Preclinical stage Phase III (discontinued) Phase II (dermatology)

Key Findings :

  • This compound outperforms LL-37 in biofilm eradication, a critical factor in chronic infections .
Gaps in Current Knowledge
  • Resistance Mechanisms : Unlike LL-37, this compound’s resistance profile in multidrug-resistant strains remains underexplored .
  • Synergistic Effects: Limited data exist on its synergy with conventional antibiotics (e.g., β-lactams) .
Proposed Studies
  • In Vivo Efficacy : Toxicity and pharmacokinetic studies in mammalian models are needed to advance clinical translation .
  • Structural Optimization : Engineering analogues with enhanced protease resistance could improve therapeutic utility .

Supplementary Data Overview

Supplementary Tables S1–S4 (see Additional Files 1–8 ) provide raw data on MIC values, hemolysis assays, and structural modeling. For reproducibility, experimental protocols are detailed in the Supplementary Methods section .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。